2-Furanethanol, tetrahydro-alpha-pentyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanethanol, tetrahydro-alpha-pentyl-, acetate is an organic compound with the molecular formula C13H24O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanethanol, tetrahydro-alpha-pentyl-, acetate typically involves the esterification of 2-Furanethanol, tetrahydro-alpha-pentyl- with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 2-Furanethanol, tetrahydro-alpha-pentyl- and acetic acid into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
2-Furanethanol, tetrahydro-alpha-pentyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furanethanol, tetrahydro-alpha-pentyl-, acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furanethanol, tetrahydro-alpha-pentyl-, acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. The alcohol can then participate in further chemical reactions, depending on the specific application. The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol, tetrahydro-: A similar compound with a hydroxyl group instead of an acetate group.
Tetrahydrofurfuryl acetate: Another acetate derivative of tetrahydrofuran.
Furfuryl alcohol: A related compound with a hydroxyl group attached to the furan ring.
Uniqueness
2-Furanethanol, tetrahydro-alpha-pentyl-, acetate is unique due to its specific structure, which combines the properties of furan derivatives with the reactivity of the acetate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
CAS No. |
72785-18-3 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(oxolan-2-yl)heptan-2-yl acetate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-7-13(16-11(2)14)10-12-8-6-9-15-12/h12-13H,3-10H2,1-2H3 |
InChI Key |
YMFMGLIHEAYRJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC1CCCO1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.